molecular formula C24H26N4O5S B2802510 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline CAS No. 1705510-65-1

2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline

货号: B2802510
CAS 编号: 1705510-65-1
分子量: 482.56
InChI 键: LYXSDAIYGXJCCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-({1-[4-(Morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline (CAS 1705510-65-1) is a high-purity synthetic compound with a molecular formula of C24H26N4O5S and a molecular weight of 482.56 . It is supplied with a purity of 95% or higher, making it suitable for advanced research applications . This complex molecule features a quinoxaline core, a structural motif known for its diverse biological activities and strong binding interactions with nucleic acids . The integration of morpholine, piperidine, and sulfonyl pharmacophores into a single structure is a strategy in medicinal chemistry to develop compounds that can interact with multiple biological targets . The quinoxaline scaffold is recognized for its potential in anticancer research, as similar structures have demonstrated cytotoxic effects by binding to DNA, interrupting cell cycle progression, and inducing mitochondrial apoptosis in cancer cell lines . Furthermore, quinoxaline derivatives are actively investigated for their role as inhibitors of various enzymes, including kinases and phosphoribosyltransferases, which are critical targets in disease pathways . Researchers are exploring the application of this compound and its analogs in developing new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c29-24(18-5-7-20(8-6-18)34(30,31)28-13-15-32-16-14-28)27-11-9-19(10-12-27)33-23-17-25-21-3-1-2-4-22(21)26-23/h1-8,17,19H,9-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXSDAIYGXJCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the morpholine sulfonyl benzoyl group through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

化学反应分析

Types of Reactions

2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline is C25H28N4O5SC_{25}H_{28}N_{4}O_{5}S, with a molecular weight of approximately 484.58 g/mol. The compound features a quinoxaline core, which is known for its biological activity, along with a morpholine sulfonamide substituent that enhances its pharmacological properties.

Antidiabetic Activity

Recent studies have highlighted the potential of morpholine and piperidine derivatives, including compounds similar to this compound, in the treatment of diabetes. For example, derivatives have shown significant α-glucosidase inhibitory activity, which is crucial for managing blood glucose levels in diabetic patients . Furthermore, compounds that act as positive allosteric modulators of GLP-1 receptors have been developed, showcasing the relevance of morpholine derivatives in diabetes management .

Anticancer Properties

Quinoxaline derivatives are widely recognized for their anticancer properties. Research indicates that modifications to the quinoxaline structure can enhance its efficacy against various cancer cell lines. The incorporation of a morpholine sulfonamide group may improve solubility and bioavailability, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antidiabetic Efficacy

In a study published in 2022, a series of morpholine derivatives were synthesized and tested for their antidiabetic effects. One particular derivative demonstrated promising results as a GLP-1 receptor modulator, leading to reduced food intake and improved glucose handling in both normal and diabetic models . This suggests that similar structural frameworks, like that of this compound, could yield effective antidiabetic agents.

Case Study 2: Anticancer Activity

A recent investigation into quinoxaline derivatives revealed that certain modifications could significantly enhance their cytotoxic effects against breast cancer cells. The study indicated that compounds with sulfonamide groups exhibited increased apoptosis in cancer cells compared to their parent compounds. This positions this compound as a potential lead compound for further anticancer studies .

作用机制

The mechanism by which 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

相似化合物的比较

Table 1: Structural Features of Analogs

Compound Name/ID Core Scaffold Key Substituents Molecular Weight Notable Functional Groups
Target Compound Quinoxaline Morpholine-4-sulfonylbenzoyl-piperidin-4-yloxy ~532.5* Sulfonyl, morpholine, benzoyl, piperidine
JRX () Quinoxaline 4-Methylbenzenesulfonylpiperazine, ethyl 396.5 Sulfonyl, piperazine, ethyl
Compound 14d () Quinoxaline/Urea 4-Fluorophenylsulfonylpiperidin-4-yloxy, ethylurea ~480.4† Sulfonyl, urea, fluoroaryl
SML2628 () Quinoxaline Difluorophenyl-morpholinylmethyl, pyrazolyl-piperidinyl 599.93 Morpholine, difluorophenyl, pyrazole

*Estimated based on formula; †Calculated from empirical data.

Key Observations:

  • Sulfonyl Group Variations : The target compound’s morpholine-4-sulfonyl group distinguishes it from JRX (methylbenzenesulfonyl) and Compound 14d (4-fluorophenylsulfonyl). Morpholine’s oxygen-rich structure may improve water solubility compared to aromatic sulfonyl groups .
  • Piperidine vs. This difference could influence target selectivity .
  • Urea vs. Benzoyl Linkers : Compound 14d incorporates a urea linker, which is more flexible and polar than the rigid benzoyl group in the target compound. Urea derivatives often exhibit enhanced binding to enzymes like kinases .

Pharmacological and Physicochemical Properties

Table 3: Property Comparison

Property Target Compound JRX () SML2628 ()
LogP (Predicted) ~2.8* ~3.5 ~1.9 (salt form)
Solubility Moderate (polar groups) Low (aromatic sulfonyl) High (trihydrochloride)
Bioavailability Likely moderate Limited Enhanced (salt form)

*Estimated using fragment-based methods.

Key Observations:

  • The trihydrochloride salt form of SML2628 () significantly improves solubility compared to the neutral target compound and JRX .
  • JRX’s higher LogP suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

常见问题

Basic: What are the common synthetic routes for preparing 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the morpholine-4-sulfonylbenzoyl group via sulfonylation of 4-(chlorosulfonyl)benzoyl chloride with morpholine under inert conditions (e.g., dry DCM, 0–5°C) .
  • Step 2: Coupling the benzoyl group to piperidin-4-ol through nucleophilic acyl substitution, requiring a base like triethylamine to deprotonate the hydroxyl group .
  • Step 3: Introducing the quinoxaline core via nucleophilic aromatic substitution, where the piperidin-4-yloxy group reacts with a halogenated quinoxaline derivative (e.g., 2-chloroquinoxaline) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
  • Purification: Final steps often use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies proton environments (e.g., morpholine methylenes at δ 3.5–3.7 ppm, piperidine protons at δ 1.5–2.5 ppm) .
    • ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO₂, ~55 ppm) groups .
  • IR Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for sulfonyl and benzoyl moieties .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) model intermediates and transition states to predict favorable pathways for sulfonylation and coupling steps .
  • Solvent/Catalyst Screening: Machine learning algorithms analyze solvent polarity and catalyst efficiency (e.g., Pd/C vs. CuI in coupling reactions) to minimize trial-and-error experimentation .
  • Feedback Loops: Experimental data (e.g., reaction yields, byproducts) are fed back into computational models to refine predictions, reducing development time by ~30–50% .

Advanced: How to resolve contradictory data in reported reaction yields for similar quinoxaline derivatives?

Answer:

  • Parameter Isolation: Systematically vary one parameter (e.g., solvent, temperature) while holding others constant to identify critical factors .
  • Statistical Design of Experiments (DoE): Use factorial designs to assess interactions between variables (e.g., temperature × catalyst loading) and optimize conditions .
  • Reproducibility Checks: Validate protocols using independent replicates and cross-lab collaborations to rule out equipment/operator bias .

Basic: What are the key stability concerns during synthesis and storage?

Answer:

  • Synthesis:
    • Moisture Sensitivity: The sulfonyl chloride intermediate hydrolyzes readily; reactions require anhydrous conditions and molecular sieves .
    • Thermal Degradation: Prolonged heating (>80°C) during coupling steps may decompose the quinoxaline core; monitor via TLC .
  • Storage:
    • Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation of the morpholine sulfonyl group .

Advanced: How to design pharmacological profiling studies for this compound?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or proteases using fluorescence polarization or FRET assays, given quinoxaline’s DNA intercalation potential .
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Molecular Docking: Model interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina to prioritize in vivo testing .
  • ADMET Prediction: Computational tools (e.g., SwissADME) assess bioavailability and toxicity risks before animal studies .

Advanced: What strategies mitigate byproduct formation during piperidin-4-yloxy coupling?

Answer:

  • Regioselective Protection: Temporarily protect the piperidine nitrogen with Boc groups to prevent undesired side reactions .
  • Catalyst Optimization: Use Pd(OAc)₂/Xantphos systems to enhance coupling efficiency and reduce homo-coupling byproducts .
  • Quench-and-Purify: Add scavenger resins (e.g., QuadraSil MP) post-reaction to adsorb unreacted intermediates .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Solvent Pair Screening: Test mixtures like ethyl acetate/hexane (3:1) or methanol/water (2:1) for solubility gradients .
  • Temperature Gradient: Cool hot saturated solutions slowly (1–2°C/min) to promote crystal nucleation .
  • Purity Check: Monitor by HPLC (C18 column, acetonitrile/water + 0.1% TFA) to ensure ≥95% purity post-recrystallization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。